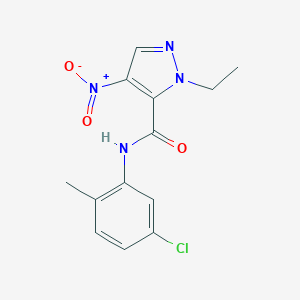
N~5~-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a pyrazole ring, a nitro group, and a carboxamide group, making it a subject of interest in various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N5-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 5-chloro-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group. Finally, the carboxamide group is introduced through a reaction with ethyl chloroformate and ammonia .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: N5-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, basic conditions.
Hydrolysis: Acidic or basic conditions.
Major Products:
Reduction: Amino derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid derivative.
科学的研究の応用
N~5~-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N5-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes by binding to their active sites, thereby interfering with their normal function .
類似化合物との比較
- N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
- N-(5-chloro-2-methylphenyl)-3-oxobutanamide
Comparison: Compared to similar compounds, N5-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for unique reduction and substitution reactions that are not as readily achievable with its analogs .
特性
分子式 |
C13H13ClN4O3 |
|---|---|
分子量 |
308.72g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-2-ethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13ClN4O3/c1-3-17-12(11(7-15-17)18(20)21)13(19)16-10-6-9(14)5-4-8(10)2/h4-7H,3H2,1-2H3,(H,16,19) |
InChIキー |
DGHCBDHSDJADCB-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)C |
正規SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


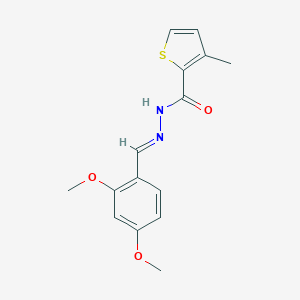
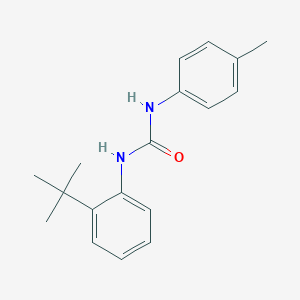
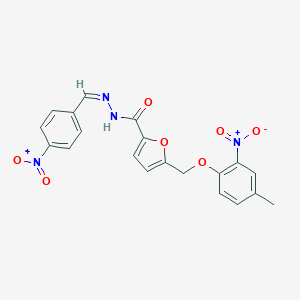
![Methyl 5-isopropyl-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450457.png)
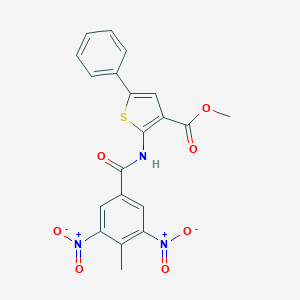
![Methyl 2-[(2,3-dimethoxybenzoyl)amino]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate](/img/structure/B450460.png)
![Methyl 2-[3-(4-methoxyphenyl)propanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B450461.png)
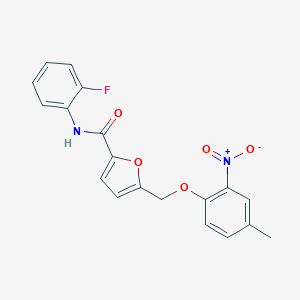
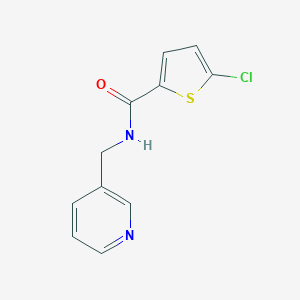
![2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-bromo-6-ethoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B450466.png)
![N-(2-methoxy-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450468.png)
![Methyl 4-(2,5-dimethylphenyl)-5-methyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B450473.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-furamide](/img/structure/B450474.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate](/img/structure/B450476.png)
